4-(2-Oxopropyl)morpholine-3,5-dione
Overview
Description
Preparation Methods
The synthesis of 4-(2-Oxopropyl)morpholine-3,5-dione typically involves the use of 1,2-amino alcohols and their derivatives. A common method includes a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of solid-phase synthesis, intramolecular Mitsunobu reaction, and Cs2CO3-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(2-Oxopropyl)morpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or copper, and specific solvents and temperatures tailored to the desired reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Oxopropyl)morpholine-3,5-dione has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system it interacts with . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(2-Oxopropyl)morpholine-3,5-dione can be compared with other similar compounds, such as:
Morpholine: A simpler analog with a similar core structure but lacking the oxopropyl and dione functionalities.
N-Methylmorpholine: Another analog with a methyl group attached to the nitrogen atom.
Morpholine-2,5-dione: A related compound with a different substitution pattern on the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-oxopropyl)morpholine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAPSTUDJZPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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